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molecular formula C7H10N2O2S B1363538 4,6-Dimethoxy-2-methylthiopyrimidine CAS No. 90905-46-7

4,6-Dimethoxy-2-methylthiopyrimidine

Cat. No. B1363538
M. Wt: 186.23 g/mol
InChI Key: URSYQIBBJXLQBW-UHFFFAOYSA-N
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Patent
US05149357

Procedure details

A stirred solution of 162.8 grams (0.832 mole) of 4,6-dichloro-2-methylthiopyrimidine in 325 mL of methanol was cooled to 15° C., and 419 mL (1.83 mole) of sodium methoxide (25% in methanol) was added dropwise at a rate to maintain the reaction mixture temperature below 20° C. Upon completion of the addition, which required 45 minutes, the reaction mixture was allowed to warm to ambient temperature where it was stirred for 18 hours. After this time the reaction mixture was concentrated under reduced pressure to a residual solid. The solid was dissolved in 850 mL of ethyl acetate. The solution was washed with one 500 mL portion and two 200 mL portions of water, and then with one 200 mL portion of an aqueous solution saturated with sodium chloride. The aqueous washes were combined and extracted with one 350 mL portion of ethyl acetate. The ethyl acetate extract was then washed with one 150 mL portion of an aqueous solution saturated with sodium chloride. The ethyl acetate layers and extracts were combined and dried with magnesium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to yield 155.0 grams of 4,6-dimethoxy-2-methylthiopyrimidine, which solidified upon standing; m.p. 50°-52° C. The reaction was repeated several times.
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
419 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.[CH3:11][O-:12].[Na+].[CH3:14][OH:15]>>[CH3:11][O:12][C:2]1[CH:7]=[C:6]([O:15][CH3:14])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
162.8 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)SC
Name
Quantity
325 mL
Type
reactant
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
419 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture temperature below 20° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition, which required 45 minutes
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
After this time the reaction mixture was concentrated under reduced pressure to a residual solid
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 850 mL of ethyl acetate
WASH
Type
WASH
Details
The solution was washed with one 500 mL portion and two 200 mL portions of water
EXTRACTION
Type
EXTRACTION
Details
extracted with one 350 mL portion of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was then washed with one 150 mL portion of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 155 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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